

A Technical Guide to Canagliflozin D4: Properties, Protocols, and Pathways

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Compound of Interest

Compound Name: Canagliflozin D4

Cat. No.: B3026297

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Canagliflozin D4**, a deuterated analog of the potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Canagliflozin. This document details its chemical properties, analytical methodologies for its quantification, and the core signaling pathways associated with its parent compound.

Core Compound Identification

Canagliflozin D4 serves as a crucial internal standard for the accurate quantification of Canagliflozin in biological matrices during pharmacokinetic and metabolic studies. Its key identifiers are summarized below.

Identifier	Value	Source(s)
CAS Number	1997338-61-0	[1] [2] [3] [4] [5]
Molecular Formula	C24H21D4FO5S	

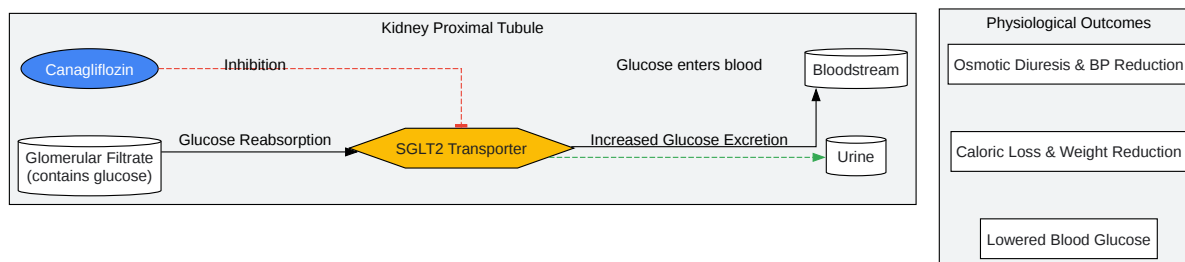
Physicochemical and Pharmacological Data

The following table summarizes key data points for Canagliflozin, the non-deuterated parent compound. **Canagliflozin D4** is designed to have a virtually identical chemical structure and properties, with the exception of its increased mass due to deuterium substitution.

Parameter	Value	Source(s)
Mechanism of Action	Selective inhibitor of sodium-glucose co-transporter 2 (SGLT2)	
Effect	Reduces renal glucose reabsorption and increases urinary glucose excretion	
Clinical Use	Treatment of type 2 diabetes mellitus	

Signaling Pathway of Canagliflozin

Canagliflozin's primary mechanism of action is the inhibition of SGLT2 in the proximal tubules of the kidneys. This action directly impacts glucose reabsorption and has downstream effects on glycemic control and related physiological parameters.



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Mechanism of Action of Canagliflozin

Experimental Protocols

Quantification of Canagliflozin in Rat Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Canagliflozin in biological samples, a common application for **Canagliflozin D4** as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 250 μ L of plasma, add 50 μ L of the internal standard solution (**Canagliflozin D4**).
- Vortex the mixture.
- Add 3 mL of tertiary butyl methyl ether (TBME) as the extraction solvent.
- Centrifuge the samples at 2000 rpm for 15 minutes at 4°C.
- Transfer the organic phase to a new tube and evaporate to dryness.
- Reconstitute the residue in 250 μ L of the mobile phase.

2. Chromatographic Conditions

- LC System: A validated liquid chromatography system.
- Column: Inertsil ODS 5 μ m C18, 50x4.60 mm.
- Mobile Phase: A mixture of 0.01M ammonium acetate and methanol (30:70 v/v) in an isocratic elution.
- Flow Rate: 0.8 mL/min.
- Injection Volume: Appropriate for the system, typically 5-10 μ L.

3. Mass Spectrometric Conditions

- MS System: A tandem mass spectrometer.

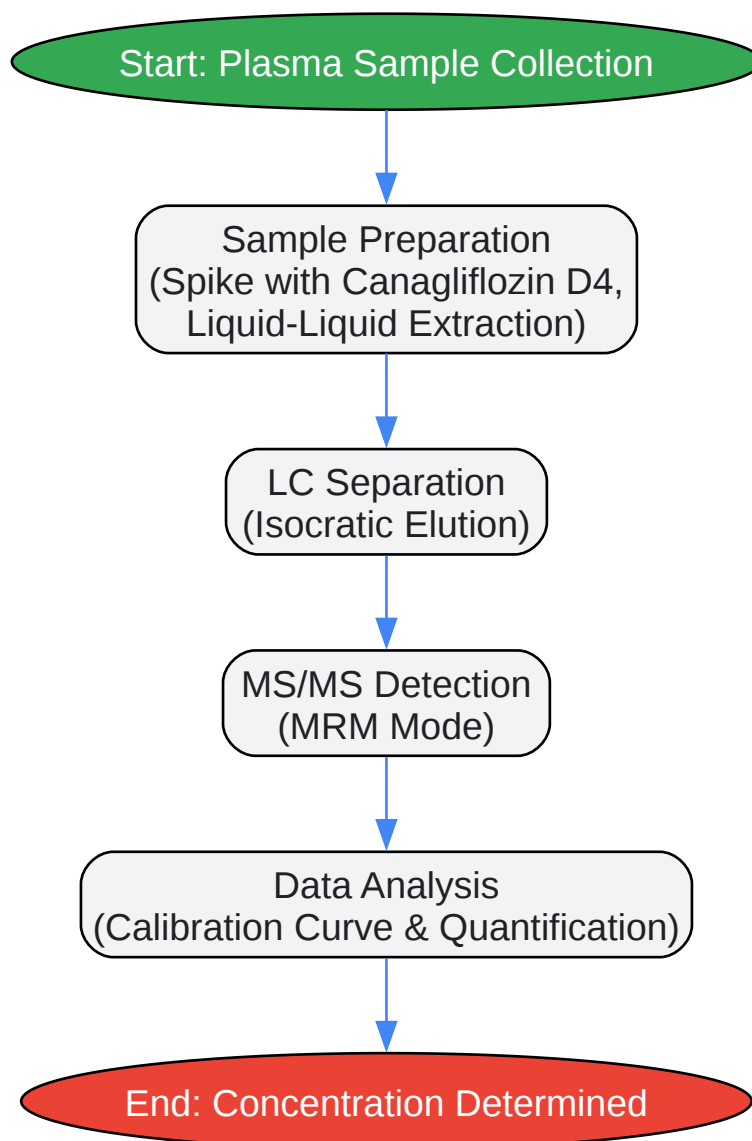
- Ionization Mode: Electrospray ionization (ESI), with specific polarity (positive or negative) optimized for Canagliflozin and its D4 analog.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Canagliflozin and **Canagliflozin D4**.

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Canagliflozin to **Canagliflozin D4** against the concentration of Canagliflozin standards.
- Determine the concentration of Canagliflozin in the plasma samples from the calibration curve using linear regression.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Canagliflozin using **Canagliflozin D4** as an internal standard.



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